molecular formula C6H8N2O B111613 5-Aminomethyl-1H-pyridin-2-one CAS No. 131052-84-1

5-Aminomethyl-1H-pyridin-2-one

Cat. No.: B111613
CAS No.: 131052-84-1
M. Wt: 124.14 g/mol
InChI Key: CSVYITCBZGOVBG-UHFFFAOYSA-N
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Description

5-Aminomethyl-1H-pyridin-2-one is a heterocyclic organic compound with the molecular formula C6H8N2O. It features a pyridinone ring substituted with an aminomethyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminomethyl-1H-pyridin-2-one can be achieved through several methods. One common approach involves the reaction of 2-chloro-5-methyl-4-pyridinamine with potassium hydroxide in methanol under pressure . Another method includes the hydrogenation of 2-chloro-5-methyl-4-nitro-pyridine-I-oxide using a platinum catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce this compound efficiently .

Chemical Reactions Analysis

Types of Reactions: 5-Aminomethyl-1H-pyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Aminomethyl-1H-pyridin-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Aminomethyl-1H-pyridin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or activation of biological pathways. The pyridinone ring provides structural stability and enhances binding affinity .

Comparison with Similar Compounds

Uniqueness: 5-Aminomethyl-1H-pyridin-2-one is unique due to the presence of both the aminomethyl group and the pyridinone ring, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry .

Biological Activity

5-Aminomethyl-1H-pyridin-2-one (AMP) is a heterocyclic compound notable for its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, synthesis, mechanisms of action, and its implications in medicinal chemistry.

Chemical Structure and Properties

This compound has the following structural formula:

C7H8N2O\text{C}_7\text{H}_8\text{N}_2\text{O}

It features a pyridine ring with an amino group at the 5-position and a carbonyl group at the 2-position, contributing to its unique reactivity and biological properties. The molecular weight of AMP is approximately 140.14 g/mol.

The biological activity of AMP is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The aminomethyl group allows for hydrogen bonding and electrostatic interactions with active sites, potentially leading to inhibition or activation of various biological pathways. The pyridinone ring enhances structural stability and binding affinity, making it a valuable scaffold in drug design.

Anticancer Activity

AMP has shown promising anticancer properties in several studies. For instance, research indicated that derivatives of AMP displayed selective anti-proliferative activity against human leukemia cells (CCRF-CEM) while exhibiting lower toxicity against non-tumorigenic human lung fibroblasts (MRC-5). At a concentration of 50 µM, certain derivatives demonstrated moderate activity against leukemia cells, suggesting potential for further development as anticancer agents .

Antibacterial Properties

AMP also exhibits antibacterial activity against both Gram-negative and Gram-positive bacteria. In one study, various derivatives were tested for their efficacy against Escherichia coli and Bacillus subtilis, with some compounds showing significant inhibitory effects. This highlights the potential use of AMP in developing new antibacterial agents .

Other Biological Activities

Research has explored the use of AMP in synthesizing anticonvulsant and anti-inflammatory agents due to its reactive functional groups. Its structural features make it suitable for creating complex molecules with therapeutic properties .

Case Studies and Research Findings

Several studies have investigated the biological activities of AMP and its derivatives:

StudyFindings
Study on Anticancer Activity Certain derivatives showed selective cytotoxicity against leukemia cells with low toxicity to normal fibroblasts at concentrations as low as 5 µM .
Antibacterial Assays Compounds derived from AMP demonstrated effective inhibition against both E. coli and B. subtilis, indicating broad-spectrum antibacterial potential .
Synthesis of New Derivatives Research on Mannich-like products derived from AMP showed enhanced antiprotozoal activities, suggesting its versatility in drug development .

Properties

IUPAC Name

5-(aminomethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c7-3-5-1-2-6(9)8-4-5/h1-2,4H,3,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSVYITCBZGOVBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70564644
Record name 5-(Aminomethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70564644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131052-84-1
Record name 5-(Aminomethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70564644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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